2,2,2-trichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also contains a trichloromethyl group and a chlorophenylmethyl group, making it a highly chlorinated molecule
Preparation Methods
The synthesis of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 5-(4-chlorophenylmethyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with trichloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts or bases like triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the areas of infectious diseases and cancer treatment. Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens and cancer cells.
Industry: In the agricultural sector, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of weeds and pests.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Inhibiting Enzymes: Thiadiazole derivatives can inhibit the activity of enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Interacting with DNA: The compound may bind to DNA, interfering with DNA replication and transcription, which can inhibit the growth and proliferation of cells.
Modulating Signaling Pathways: The compound can affect various signaling pathways, such as those involved in cell cycle regulation and apoptosis, leading to the inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as:
Dicofol: A non-systemic insecticide with a similar trichloromethyl group.
Chlorpyrifos: An organophosphate pesticide that also contains a chlorophenyl group.
Thiadiazole Derivatives: Other thiadiazole derivatives with various substituents have been studied for their biological activities.
The uniqueness of 2,2,2-Trichloro-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H7Cl4N3OS |
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Molecular Weight |
371.1 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7Cl4N3OS/c12-7-3-1-6(2-4-7)5-8-17-18-10(20-8)16-9(19)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
InChI Key |
IKVMYQUTBPTKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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